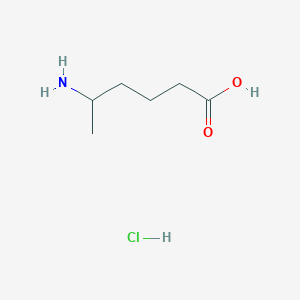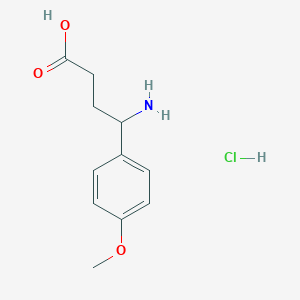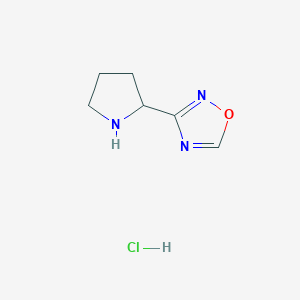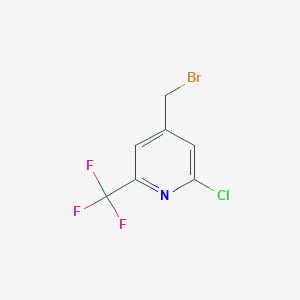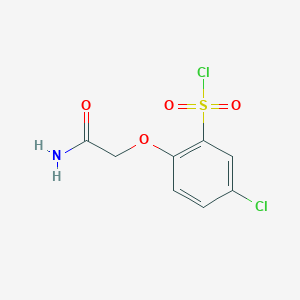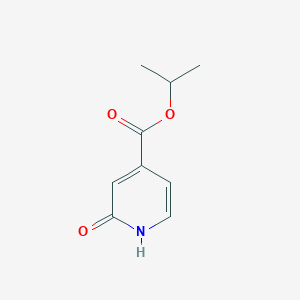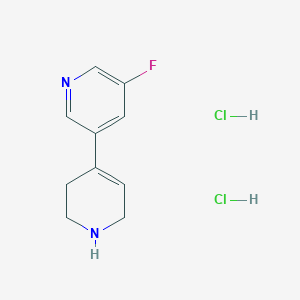
tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” consists of a carbamate group attached to a pyridin-3-yl group via a 4-oxo-4-butyl linker . The molecule has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Physical And Chemical Properties Analysis
“tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 430.5±25.0 °C at 760 mmHg, and a flash point of 214.2±23.2 °C . It has a polar surface area of 68 Å2 and a molar volume of 242.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Photoredox-Catalyzed Cascade to Access 3-Aminated Chromones
- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported, leading to the assembly of 3-aminochromones under mild conditions. This method facilitates the construction of diverse amino pyrimidines (Wang et al., 2022).
Application in Organic Syntheses
- The compound demonstrates its utility in organic synthesis, exemplified in the preparation of an all-cis trisubstituted pyrrolidin-2-one (Weber et al., 1995).
Inhibitor Synthesis
- Utilized in the synthesis of a lymphocyte function-associated antigen 1 inhibitor, showcasing a scalable and practical synthesis (Li et al., 2012).
Lithiation Studies
- In studies of lithiation, tert-butyl N-(pyridin-3-ylmethyl)carbamate shows reactivity with various electrophiles, offering a pathway to substituted derivatives (Smith et al., 2013).
One-Pot Tandem Palladium-Catalysed Amination
- This compound is used in the one-pot tandem palladium-catalysed amination and intramolecular amidation, showing its versatility in chemical synthesis (Scott, 2006).
Diels‐Alder Reaction Studies
- Involved in the preparation and study of a Diels‐Alder reaction, indicating its role in complex organic reaction mechanisms (Padwa et al., 2003).
Crystal Structures of Derivatives
- Research on isomorphous crystal structures of derivatives includes tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlighting its application in crystallography (Baillargeon et al., 2017).
Regioselectivity in Synthesis of Pyrazoles
- A comparative study on the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrates its significance in optimizing synthetic routes (Martins et al., 2012).
Synthesis of Carbazole Derivatives
- Used in the synthesis of carbazole derivatives, offering insights into the preparation of complex heterocyclic compounds (Mudadu et al., 2008).
Asymmetric Mannich Reaction
- Plays a role in the asymmetric Mannich reaction, underscoring its importance in stereoselective synthesis (Yang et al., 2009).
Electrochemistry and Electrocatalytic Activity
- Its derivatives, such as cobalt phthalocyanine complexes, have been studied for electrochemical and electrocatalytic activities, showing potential in material science (Acar et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-5-7-12(17)11-6-4-8-15-10-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFKUOAJCTSHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743251 |
Source


|
| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate | |
CAS RN |
1134327-87-9 |
Source


|
| Record name | 1,1-Dimethylethyl N-[4-oxo-4-(3-pyridinyl)butyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-oxo-4-(pyridin-3-yl)butyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



